7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

MAO Inhibition Neurochemistry Structure-Activity Relationship

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 54893-23-1) is a substituted tetrahydroisoquinoline (THIQ) featuring a methoxy group at the 7-position and an N-methyl group. This secondary amine scaffold serves as a privileged structure in medicinal chemistry, forming the core of numerous bioactive alkaloids and synthetic pharmaceuticals.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 54893-23-1
Cat. No. B3022549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS54893-23-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=C(C=C2)OC
InChIInChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3
InChIKeyWPBFDVNYMULOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 54893-23-1) | Scientific Procurement & Research Applications


7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 54893-23-1) is a substituted tetrahydroisoquinoline (THIQ) featuring a methoxy group at the 7-position and an N-methyl group. This secondary amine scaffold serves as a privileged structure in medicinal chemistry, forming the core of numerous bioactive alkaloids and synthetic pharmaceuticals [1]. The compound is recognized as a metabolite of the antiarrhythmic agent mexiletine and is employed as an analytical reference standard for HPLC method development and impurity profiling . Its well-defined substitution pattern and commercial availability as a pure, characterized building block make it a versatile intermediate for the synthesis of more complex THIQ derivatives targeting monoamine oxidase (MAO) and neurotransmitter transporters [1][2].

Why 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Other Tetrahydroisoquinolines


Substitution on the tetrahydroisoquinoline (THIQ) scaffold drastically alters biological activity, physicochemical properties, and synthetic utility. Simple N-methylation or methoxy positional isomerism can invert selectivity between MAO-A and MAO-B isoforms or shift a compound from a substrate to an inhibitor [1]. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline possesses a specific 7-methoxy, 2-methyl substitution pattern that defines its role as a specific mexiletine metabolite, imparts a unique HPLC retention profile essential for analytical applications, and provides a distinct electronic and steric environment for downstream derivatization compared to unsubstituted or differently substituted THIQ analogs . Procuring the exact CAS 54893-23-1 entity ensures experimental reproducibility and avoids confounding results from regioisomeric impurities or analogs with divergent biological profiles.

Quantitative Evidence: Differentiating 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline from Analogs


MAO Inhibitory Profile: Selectivity Trends in Simple THIQ Alkaloids

In a head-to-head class-level study of simple isoquinoline alkaloids on human MAO-A and MAO-B, N-methyl-1,2,3,4-tetrahydroisoquinoline (N-methyl-THIQ, the unsubstituted parent scaffold) exhibited IC50 values of 70 µM against MAO-A and 170 µM against MAO-B, indicating modest selectivity for MAO-A [1]. While direct IC50 data for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are not reported in this study, the presence of the electron-donating 7-methoxy group is known to enhance MAO inhibitory potency and can alter subtype selectivity in THIQ derivatives [1][2]. Therefore, the 7-methoxy-2-methyl substitution pattern is expected to confer a distinct MAO inhibition profile compared to the parent N-methyl-THIQ.

MAO Inhibition Neurochemistry Structure-Activity Relationship

Physicochemical Identity and Purity: Verified Analytical Standard Parameters

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is commercially supplied as an analytical standard with a certified purity of ≥98% (HPLC) . Its well-defined physicochemical properties, including a boiling point of 267.1°C at 760 mmHg, a refractive index of 1.535, and a LogP of 1.621, enable reliable identification and quantification in complex matrices [1]. This contrasts with research-grade batches of less common THIQ analogs, which may lack rigorous analytical characterization, introducing variability in quantitative experiments.

Analytical Chemistry Quality Control Reference Standards

Synthetic Intermediate Utility: Key Building Block for Diclofensine Analogs

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as the direct core scaffold for the synthesis of diclofensine (Ro 8-4650) and related 4-aryl-substituted THIQs, which are potent monoamine reuptake inhibitors [1]. Diclofensine, featuring a 4-(3,4-dichlorophenyl) substituent on the 7-methoxy-2-methyl-THIQ core, exhibits IC50 values of 0.74 nM (dopamine transporter), 2.3 nM (norepinephrine transporter), and 3.7 nM (serotonin transporter) in rat brain synaptosomes [1]. This represents a >10,000-fold increase in potency compared to the unsubstituted core scaffold. The core compound's availability as a well-characterized building block enables efficient exploration of 1- and 4-substituted analogs for CNS drug discovery.

Medicinal Chemistry Organic Synthesis Monoamine Reuptake Inhibitors

Metabolic Fate and Analytical Specificity: Distinct Mexiletine Metabolite Profile

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a characterized metabolite of the Class Ib antiarrhythmic drug mexiletine, formed via N-methylation and cyclization pathways [1]. Its distinct HPLC retention time and mass spectrometric fragmentation pattern allow for its specific quantification as a mexiletine metabolite in biological fluids, differentiating it from other mexiletine metabolites such as p-hydroxymexiletine or hydroxymethylmexiletine . This metabolic specificity is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, as the presence and ratio of this metabolite can provide insights into individual metabolic phenotypes and potential drug interactions.

Drug Metabolism Pharmacokinetics Bioanalysis

Primary Application Scenarios for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline


Analytical Reference Standard for Mexiletine Metabolite Quantification

Use as a certified analytical standard (purity ≥98%) for the development and validation of LC-MS/MS or HPLC-UV methods to quantify the 7-methoxy-2-methyl-THIQ metabolite of mexiletine in human plasma or urine. This application supports clinical pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology investigations requiring precise metabolite identification and quantification .

Synthetic Intermediate for Monoamine Reuptake Inhibitor Discovery

Employ as a core building block for the synthesis of 4-aryl-substituted tetrahydroisoquinolines, such as diclofensine analogs, which are potent inhibitors of dopamine, norepinephrine, and serotonin transporters. The well-defined 7-methoxy-2-methyl scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel antidepressants or CNS therapeutics [1].

In Vitro MAO Inhibition Studies for Neuropharmacology Research

Utilize the compound in in vitro enzymatic assays to evaluate its inhibitory activity against human monoamine oxidase A (MAO-A) and MAO-B isoforms. While direct IC50 data are limited, the compound's structure places it within a class of simple THIQ alkaloids known to act as reversible, time-independent MAO inhibitors. Comparative studies with the unsubstituted N-methyl-THIQ (IC50 = 70 µM for MAO-A) can help elucidate the impact of the 7-methoxy group on potency and subtype selectivity [2].

Quality Control Impurity Profiling in Pharmaceutical Manufacturing

Apply as a reference marker for the identification and quantification of potential process-related impurities or degradation products in the synthesis of THIQ-based pharmaceuticals. Its availability as a high-purity standard ensures accurate peak assignment and method suitability testing in compliance with ICH guidelines for pharmaceutical quality control .

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